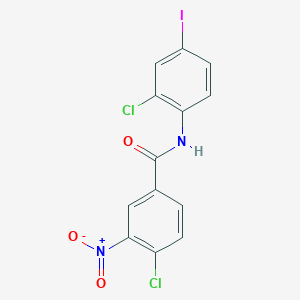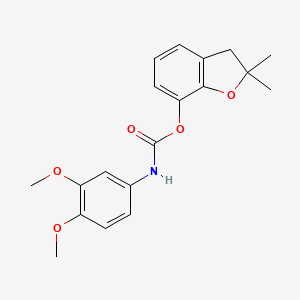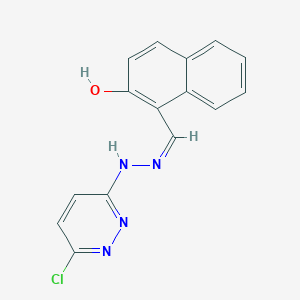
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide, also known as AIM-100, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2003 by researchers at the University of Illinois at Urbana-Champaign and has since been studied extensively for its mechanism of action and potential therapeutic applications.
Mécanisme D'action
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide binds to the pleckstrin homology (PH) domain of Akt, preventing its activation and downstream signaling. This inhibition leads to decreased cell survival and proliferation, ultimately resulting in apoptosis. This compound has also been shown to inhibit other kinases, including PDK1 and SGK1, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites by targeting the Plasmodium falciparum protein kinase PfPK7. This compound has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide in lab experiments is its specificity for Akt and other kinases, which allows for targeted inhibition of these proteins. However, one limitation is its potential off-target effects on other proteins, which may complicate data interpretation. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some research groups.
Orientations Futures
There are several potential future directions for research on N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide. One area of interest is the development of more potent and selective inhibitors of Akt and other kinases, which may have improved efficacy and fewer off-target effects. Additionally, the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation, may enhance its anti-tumor effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in treating other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide involves the reaction of 1H-indole-3-carbaldehyde and 2-(4-methyl-1-piperazinyl)acetic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized to produce high yields of pure this compound for use in scientific research.
Applications De Recherche Scientifique
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been studied for its potential use in cancer treatment, specifically as a small molecule inhibitor of the protein kinase Akt. Akt is a key regulator of cell survival and proliferation, and its overexpression has been linked to the development and progression of many types of cancer. Inhibition of Akt with this compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-20-6-8-21(9-7-20)12-16(22)19-18-11-13-10-17-15-5-3-2-4-14(13)15/h2-5,10-11,17H,6-9,12H2,1H3,(H,19,22)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIKBQBJXBZMFC-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N/N=C\C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6030036.png)
![(1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-piperidinyl)methanol](/img/structure/B6030037.png)
![methyl 2-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B6030042.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B6030047.png)

![N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6030056.png)

![N~2~-(5-chloro-2-methylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6030083.png)
![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6030091.png)
![N-({1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6030103.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6030108.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methylcyclopropyl)propanamide](/img/structure/B6030122.png)
![N-(1-{1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B6030136.png)
